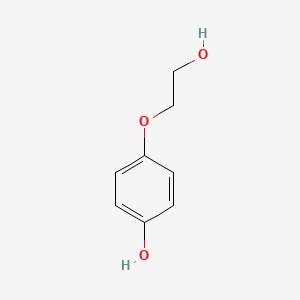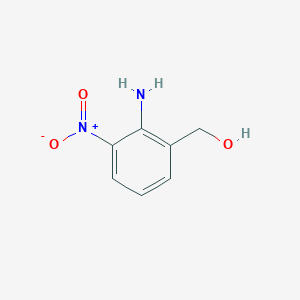
(2-氨基-3-硝基苯基)甲醇
描述
The compound (2-Amino-3-nitrophenyl)methanol is a chemical species that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and reactions that can help infer some aspects of its chemistry. For instance, the photolysis of N-2,4,6-trinitrophenyl substituted amino acids in methanol leads to the formation of compounds with similar functional groups, such as nitroso and aldehyde derivatives . Additionally, (2-pyridyl)phenyl methanol has been shown to act as a hydrogen donor in the reduction of nitro aromatic compounds , which could be relevant to the synthesis or reactions of (2-Amino-3-nitrophenyl)methanol.
Synthesis Analysis
The synthesis of related compounds involves the use of methanol as a solvent or reactant. For example, the photolysis of substituted amino acids in methanol results in the formation of a compound with one less carbon atom than the starting amino acid . In another study, (2-pyridyl)phenyl methanol is used in a domino process to reduce nitro aromatic compounds and subsequently form β-amino esters . These methods suggest potential synthetic routes that could be adapted for the synthesis of (2-Amino-3-nitrophenyl)methanol.
Molecular Structure Analysis
The molecular structure of compounds similar to (2-Amino-3-nitrophenyl)methanol has been characterized in some studies. For instance, the crystal structure of diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate methanol monosolvate reveals the dihedral angle between the nitroaniline and hydroxyphenyl groups, as well as the tetrahedral geometry around the phosphorus atom . This information provides a basis for understanding the steric and electronic considerations that might influence the structure of (2-Amino-3-nitrophenyl)methanol.
Chemical Reactions Analysis
The chemical reactivity of compounds with nitro and amino groups in the presence of methanol has been explored. The photolysis of N-2,4,6-trinitrophenyl substituted amino acids in methanol leads to the formation of nitroso derivatives and aldehydes . Moreover, the reduction of nitro aromatic compounds by (2-pyridyl)phenyl methanol suggests that (2-Amino-3-nitrophenyl)methanol could potentially undergo similar reduction reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of (2-Amino-3-nitrophenyl)methanol are not directly reported in the provided papers, the studies do offer insights into the properties of structurally related compounds. For example, the synthesis of 2-amino-1,3-alkanediols involves the reduction of nitro groups and provides information on the purification and characterization of compounds with amino and hydroxyl functionalities . These findings can help predict the solubility, stability, and reactivity of (2-Amino-3-nitrophenyl)methanol.
科学研究应用
1. Inhibition of PqsD in Pseudomonas aeruginosa
- Application Summary: Compounds based on a (2-nitrophenyl)methanol scaffold have been found to be promising inhibitors of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . These compounds have shown anti-biofilm activity and a tight-binding mode of action .
- Methods of Application: The study involved the synthesis and biochemical evaluation of a comprehensive series of (2-nitrophenyl)methanol derivatives . The in vitro potency of these inhibitors against recombinant PqsD was examined, as well as the effect of selected compounds on the production of the signal molecules HHQ and PQS in P. aeruginosa .
- Results: The data gathered allowed the establishment of a structure–activity relationship, which was used to design fluorescent inhibitors . This led to the discovery of (2-nitrophenyl)methanol derivatives with improved in cellulo efficacy, providing new perspectives towards the application of PqsD inhibitors as anti-infectives .
2. Biological Potential of Indole Derivatives
- Application Summary: Indole derivatives, including those with structures similar to (2-Amino-3-nitrophenyl)methanol, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application: Researchers have synthesized various scaffolds of indole for screening different pharmacological activities . This includes the synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives and 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives .
- Results: Various indole derivatives have shown potent antiviral activity, with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus . Other derivatives have shown inhibitory activity against influenza A .
3. Schiff Bases
- Application Summary: Schiff bases, which contain the imine (-C=N-) functional group, have multiple applications ranging from medicinal use, industrial purposes, catalytic activity, and contribution as ligands in coordination compounds .
- Methods of Application: An experimental research study was conducted to synthesize Schiff base compounds using m-Nitrobenzaldehyde and p-Chloroaniline .
- Results: The study did not provide specific results or outcomes, but it highlighted the broad range of applications for Schiff bases .
4. DNA Cleaving Activity
- Application Summary: Indole derivatives like tryptophan and tryptamine were investigated for DNA cleaving activity .
- Methods of Application: The study involved the synthesis of 2-amino-3-(1-(3-methylbut-2-enyl)-1H-indol-3-yl)propanoic acid .
- Results: The compound showed significant DNA cleaving activity with an IC50 of 4.13 ± 0.17 μM .
安全和危害
未来方向
The future directions for the study and application of (2-Amino-3-nitrophenyl)methanol are promising. The compound has potential applications in the field of medicinal chemistry, particularly in the design of novel anti-infectives . Furthermore, the compound’s role in cell-to-cell communication makes it a promising target for future research .
属性
IUPAC Name |
(2-amino-3-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDXMUKYIMSGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444955 | |
| Record name | (2-Amino-3-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-3-nitrophenyl)methanol | |
CAS RN |
139743-08-1 | |
| Record name | (2-Amino-3-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


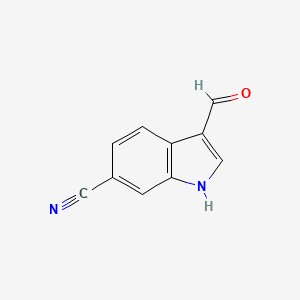
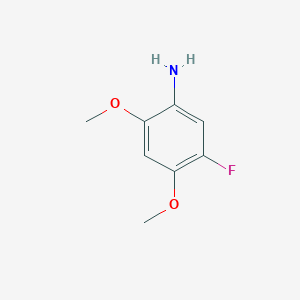
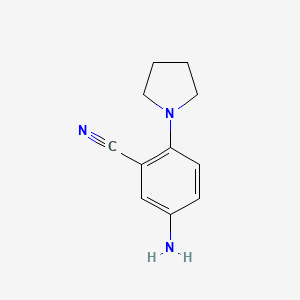
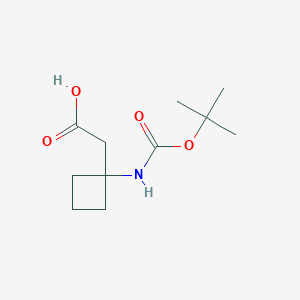
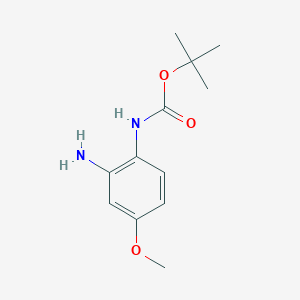
![6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1278140.png)
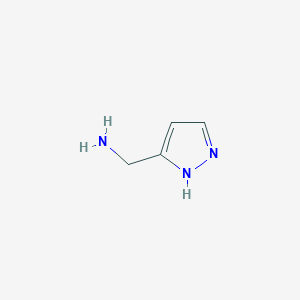
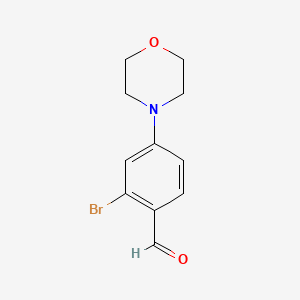
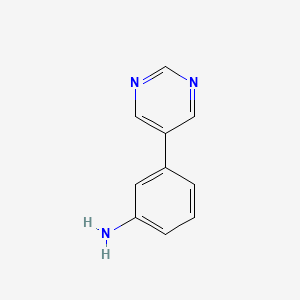
![[3-(Morpholinomethyl)phenyl]methanol](/img/structure/B1278151.png)
![Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate](/img/structure/B1278153.png)


